Heliangin

Description

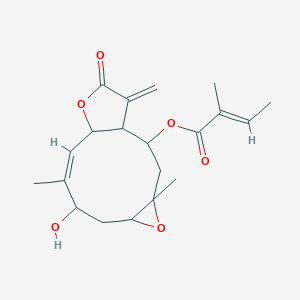

(1aR,3S,4E,5aR,8aR,9R,10aR)-3-hydroxy-4,10a-dimethyl-8-methylidene-7-oxo-1a,2,3,5a,7,8,8a,9,10,10a-decahydrooxireno[5,6]cyclodeca[1,2-b]furan-9-yl (2E)-2-methylbut-2-enoate has been reported in Dendroviguiera puruana with data available.

has anti-inflammatory activity; isolated from Helianthus tuberosus; structure in first source

Properties

CAS No. |

13323-48-3 |

|---|---|

Molecular Formula |

C20H26O6 |

Molecular Weight |

362.4 g/mol |

IUPAC Name |

[(1R,2R,4R,6R,8S,9E,11R)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C20H26O6/c1-6-10(2)18(22)25-15-9-20(5)16(26-20)8-13(21)11(3)7-14-17(15)12(4)19(23)24-14/h6-7,13-17,21H,4,8-9H2,1-3,5H3/b10-6+,11-7+/t13-,14+,15+,16+,17-,20+/m0/s1 |

InChI Key |

DZTWAOVNNLDWNH-XYXZLXRDSA-N |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC1CC2(C(O2)CC(/C(=C\C3C1C(=C)C(=O)O3)/C)O)C |

Canonical SMILES |

CC=C(C)C(=O)OC1CC2(C(O2)CC(C(=CC3C1C(=C)C(=O)O3)C)O)C |

Appearance |

Powder |

melting_point |

227 - 229 °C |

physical_description |

Solid |

Synonyms |

heliangin |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Heliangin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heliangin, a sesquiterterpene lactone primarily isolated from plants of the Helianthus genus, has demonstrated significant biological activities, with its anti-inflammatory and potential anticancer properties being of principal interest to the scientific community. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's therapeutic potential. The primary mechanism of its anti-inflammatory action is the targeted inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound effectively suppresses the phosphorylation of NF-κB and its inhibitory protein, IκBα, thereby preventing the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes. This guide presents a detailed analysis of the signaling pathways modulated by this compound, supported by quantitative data from key studies, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mode of action. While the anti-inflammatory mechanism is well-documented, this guide also explores the emerging evidence for its anticancer activities, including the induction of apoptosis and cell cycle arrest, providing a valuable resource for researchers and professionals in drug development.

Anti-inflammatory Mechanism of Action

The anti-inflammatory effects of this compound are predominantly mediated through the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects by intervening at a crucial control point in the NF-κB signaling cascade. In response to inflammatory stimuli such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of the inhibitory protein IκBα. This event unmasks the nuclear localization signal on the NF-κB p65 subunit, allowing the p50/p65 heterodimer to translocate into the nucleus and initiate the transcription of a wide array of pro-inflammatory genes.

This compound has been shown to suppress the phosphorylation of both the p65 subunit of NF-κB and IκBα[1][2][3]. By preventing the degradation of IκBα, this compound effectively sequesters the NF-κB complex in the cytoplasm, thereby inhibiting its transcriptional activity. This targeted inhibition leads to a significant reduction in the expression of various downstream inflammatory mediators.

Figure 1: this compound's inhibition of the NF-κB signaling pathway.

Downregulation of Pro-inflammatory Mediators

The inhibition of NF-κB activation by this compound leads to a dose-dependent decrease in the production of several key pro-inflammatory molecules:

-

Nitric Oxide (NO): this compound significantly inhibits the overproduction of NO in LPS-stimulated RAW 264.7 macrophages[1][2].

-

Adhesion Molecules: In TNF-α-stimulated vascular endothelial cells, this compound suppresses the gene expression of Intercellular Adhesion Molecule-1 (ICAM-1), Vascular Cell Adhesion Molecule-1 (VCAM-1), and E-selectin[2]. These molecules are crucial for the recruitment of leukocytes to sites of inflammation.

-

Chemokines: The expression of Monocyte Chemoattractant Protein-1 (MCP-1), a potent chemoattractant for monocytes, is also downregulated by this compound[2].

-

Pro-inflammatory Cytokines and Enzymes: At higher concentrations, this compound has been reported to suppress the gene expression of TNF-α, Interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages[2].

Specificity for the NF-κB Pathway

Studies have indicated that this compound's inhibitory action is relatively specific to the NF-κB pathway. It has been observed that this compound does not suppress the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal Kinase (JNK), two other important signaling pathways involved in the inflammatory response[3]. This suggests a targeted mechanism of action, which is a desirable characteristic for a therapeutic agent.

Anticancer Mechanism of Action

While the anti-inflammatory properties of this compound are well-established, its potential as an anticancer agent is an area of growing interest. The exact mechanisms are still under investigation, but preliminary evidence suggests that this compound may exert its anticancer effects through the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. While direct studies on this compound are limited, research on extracts from the Helianthus genus and related sesquiterpene lactones suggests a pro-apoptotic effect. For instance, extracts from Helianthus annuus leaves have been shown to increase apoptosis in HeLa cells. The proposed mechanism involves the activation of intrinsic and extrinsic apoptotic pathways, characterized by changes in mitochondrial membrane potential and activation of caspases.

Figure 2: Proposed apoptotic pathway induced by this compound.

Cell Cycle Arrest

Uncontrolled cell proliferation is a hallmark of cancer, and the cell cycle is a tightly regulated process that governs this division. Some natural compounds exert their anticancer effects by inducing cell cycle arrest at specific checkpoints, preventing cancer cells from replicating. Extracts from Helianthus annuus have been observed to cause cell cycle arrest at the S and G2/M phases in HeLa cells. This arrest is often associated with the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). While direct evidence for this compound is still forthcoming, this provides a plausible mechanism for its observed cytotoxicity against cancer cell lines.

Figure 3: Proposed mechanism of this compound-induced cell cycle arrest.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cancer cell proliferation, survival, and invasion. Constitutive activation of STAT3 is common in many cancers, making it an attractive therapeutic target. While direct inhibition of STAT3 by this compound has not been extensively studied, other natural compounds have been shown to inhibit this pathway, leading to reduced tumor growth[4][5]. Further research is warranted to investigate whether this compound's anticancer effects are mediated, at least in part, through the modulation of the STAT3 signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the biological activities of this compound.

Table 1: Anti-inflammatory Activity of this compound

| Biological Effect | Cell Line | Stimulus | This compound Concentration | Result | Reference |

| NO Production Inhibition | RAW 264.7 | LPS | 2, 5, 10, 25 µM | Significant, dose-dependent reduction | [2] |

| Gene Expression Suppression | RAW 264.7 | LPS | 140, 280, 420, 560 µM | Suppression of TNFα, IL-6, iNOS, COX-2 | [2] |

| Adhesion Molecule Suppression | VECs | TNF-α | 15 µM | Suppression of ICAM-1, VCAM-1, E-selectin mRNA | [6] |

| Chemokine Suppression | VECs | TNF-α | 15 µM | Suppression of MCP-1 mRNA | [6] |

| NF-κB Phosphorylation | VECs | TNF-α | 15 µM | Suppression of p-NF-κB levels | [3][6] |

| IκBα Phosphorylation | VECs | TNF-α | 15 µM | Suppression of p-IκBα levels | [3][6] |

Table 2: Cytotoxic and Antiparasitic Activity of this compound

| Activity | Organism/Cell Line | IC50 Value | Reference |

| Cytotoxicity | Ehrlich ascites tumor cells | Not specified | [2] |

| Cytotoxicity | Human oral epidermal carcinoma (KB) | Not specified | [2] |

| Cytotoxicity | Human cervical epithelial cells (HeLa) | Not specified | [2] |

| Cytotoxicity | Human liver carcinoma (hepa59T/VGH) | Not specified | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Nitric Oxide (NO) Production Assay

-

Cell Line: RAW 264.7 murine macrophages.

-

Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/mL and incubated for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

-

Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).

-

Analysis: The absorbance is measured at 540 nm using a microplate reader. The quantity of nitrite is determined from a sodium nitrite standard curve.

Western Blot Analysis for NF-κB and IκBα Phosphorylation

-

Cell Line: Vascular Endothelial Cells (VECs).

-

Treatment: Cells are pre-treated with this compound (e.g., 15 µM) for 24 hours, followed by stimulation with TNF-α (e.g., 1 ng/mL) for 10 minutes.

-

Protein Extraction: Cells are lysed, and total protein concentration is determined using a BCA protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated NF-κB p65 (p-NF-κB), total NF-κB p65, phosphorylated IκBα (p-IκBα), total IκBα, and a loading control (e.g., β-actin).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Band intensities are quantified using densitometry software and normalized to the loading control.

RNA Isolation and RT-qPCR for Gene Expression Analysis

-

Cell Line: Vascular Endothelial Cells (VECs).

-

Treatment: Cells are pre-incubated with this compound (e.g., 15 µM) for 24 hours, followed by stimulation with TNF-α (e.g., 1 ng/mL) for 3 hours.

-

RNA Extraction: Total RNA is isolated from the cells using a suitable RNA extraction kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

-

qPCR: Real-time quantitative PCR is performed using gene-specific primers for ICAM-1, VCAM-1, E-selectin, MCP-1, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analysis: The relative gene expression is calculated using the ΔΔCt method.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

-

Cell Line: Appropriate cancer cell line.

-

Treatment: Cells are treated with various concentrations of this compound for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Staining: Cells are incubated with FITC-conjugated Annexin V and Propidium Iodide (PI) in the dark at room temperature.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

-

Cell Line: Appropriate cancer cell line.

-

Treatment: Cells are treated with various concentrations of this compound for a specified time.

-

Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: Fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.

Conclusion and Future Directions

This compound presents a compelling profile as a bioactive compound with well-defined anti-inflammatory properties centered on the inhibition of the NF-κB signaling pathway. Its specificity for this pathway, without significantly affecting the MAPK pathway, underscores its potential as a targeted therapeutic agent. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research into its anti-inflammatory applications.

The anticancer potential of this compound, while promising, requires more extensive investigation. Future research should focus on elucidating the specific molecular mechanisms by which this compound induces apoptosis and cell cycle arrest in various cancer cell lines. Determining its IC50 values across a panel of cancer cells and investigating its effects on key signaling pathways, such as STAT3, will be crucial in evaluating its viability as a novel anticancer drug. The methodologies outlined in this guide provide a clear roadmap for conducting such preclinical studies. A deeper understanding of this compound's multifaceted mechanism of action will be instrumental in unlocking its full therapeutic potential.

References

- 1. vet.cornell.edu [vet.cornell.edu]

- 2. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Galangin Inhibits Gastric Cancer Growth Through Enhancing STAT3 Mediated ROS Production [frontiersin.org]

- 5. [PDF] Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors. | Semantic Scholar [semanticscholar.org]

- 6. Time course changes of anti- and pro-apoptotic proteins in apigenin-induced genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Heliangin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heliangin, a sesquiterterpene lactone primarily isolated from plants of the Helianthus genus, has demonstrated significant biological activities, with its anti-inflammatory and potential anticancer properties being of principal interest to the scientific community. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's therapeutic potential. The primary mechanism of its anti-inflammatory action is the targeted inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound effectively suppresses the phosphorylation of NF-κB and its inhibitory protein, IκBα, thereby preventing the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes. This guide presents a detailed analysis of the signaling pathways modulated by this compound, supported by quantitative data from key studies, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mode of action. While the anti-inflammatory mechanism is well-documented, this guide also explores the emerging evidence for its anticancer activities, including the induction of apoptosis and cell cycle arrest, providing a valuable resource for researchers and professionals in drug development.

Anti-inflammatory Mechanism of Action

The anti-inflammatory effects of this compound are predominantly mediated through the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects by intervening at a crucial control point in the NF-κB signaling cascade. In response to inflammatory stimuli such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of the inhibitory protein IκBα. This event unmasks the nuclear localization signal on the NF-κB p65 subunit, allowing the p50/p65 heterodimer to translocate into the nucleus and initiate the transcription of a wide array of pro-inflammatory genes.

This compound has been shown to suppress the phosphorylation of both the p65 subunit of NF-κB and IκBα[1][2][3]. By preventing the degradation of IκBα, this compound effectively sequesters the NF-κB complex in the cytoplasm, thereby inhibiting its transcriptional activity. This targeted inhibition leads to a significant reduction in the expression of various downstream inflammatory mediators.

Figure 1: this compound's inhibition of the NF-κB signaling pathway.

Downregulation of Pro-inflammatory Mediators

The inhibition of NF-κB activation by this compound leads to a dose-dependent decrease in the production of several key pro-inflammatory molecules:

-

Nitric Oxide (NO): this compound significantly inhibits the overproduction of NO in LPS-stimulated RAW 264.7 macrophages[1][2].

-

Adhesion Molecules: In TNF-α-stimulated vascular endothelial cells, this compound suppresses the gene expression of Intercellular Adhesion Molecule-1 (ICAM-1), Vascular Cell Adhesion Molecule-1 (VCAM-1), and E-selectin[2]. These molecules are crucial for the recruitment of leukocytes to sites of inflammation.

-

Chemokines: The expression of Monocyte Chemoattractant Protein-1 (MCP-1), a potent chemoattractant for monocytes, is also downregulated by this compound[2].

-

Pro-inflammatory Cytokines and Enzymes: At higher concentrations, this compound has been reported to suppress the gene expression of TNF-α, Interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages[2].

Specificity for the NF-κB Pathway

Studies have indicated that this compound's inhibitory action is relatively specific to the NF-κB pathway. It has been observed that this compound does not suppress the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal Kinase (JNK), two other important signaling pathways involved in the inflammatory response[3]. This suggests a targeted mechanism of action, which is a desirable characteristic for a therapeutic agent.

Anticancer Mechanism of Action

While the anti-inflammatory properties of this compound are well-established, its potential as an anticancer agent is an area of growing interest. The exact mechanisms are still under investigation, but preliminary evidence suggests that this compound may exert its anticancer effects through the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. While direct studies on this compound are limited, research on extracts from the Helianthus genus and related sesquiterpene lactones suggests a pro-apoptotic effect. For instance, extracts from Helianthus annuus leaves have been shown to increase apoptosis in HeLa cells. The proposed mechanism involves the activation of intrinsic and extrinsic apoptotic pathways, characterized by changes in mitochondrial membrane potential and activation of caspases.

Figure 2: Proposed apoptotic pathway induced by this compound.

Cell Cycle Arrest

Uncontrolled cell proliferation is a hallmark of cancer, and the cell cycle is a tightly regulated process that governs this division. Some natural compounds exert their anticancer effects by inducing cell cycle arrest at specific checkpoints, preventing cancer cells from replicating. Extracts from Helianthus annuus have been observed to cause cell cycle arrest at the S and G2/M phases in HeLa cells. This arrest is often associated with the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). While direct evidence for this compound is still forthcoming, this provides a plausible mechanism for its observed cytotoxicity against cancer cell lines.

Figure 3: Proposed mechanism of this compound-induced cell cycle arrest.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cancer cell proliferation, survival, and invasion. Constitutive activation of STAT3 is common in many cancers, making it an attractive therapeutic target. While direct inhibition of STAT3 by this compound has not been extensively studied, other natural compounds have been shown to inhibit this pathway, leading to reduced tumor growth[4][5]. Further research is warranted to investigate whether this compound's anticancer effects are mediated, at least in part, through the modulation of the STAT3 signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the biological activities of this compound.

Table 1: Anti-inflammatory Activity of this compound

| Biological Effect | Cell Line | Stimulus | This compound Concentration | Result | Reference |

| NO Production Inhibition | RAW 264.7 | LPS | 2, 5, 10, 25 µM | Significant, dose-dependent reduction | [2] |

| Gene Expression Suppression | RAW 264.7 | LPS | 140, 280, 420, 560 µM | Suppression of TNFα, IL-6, iNOS, COX-2 | [2] |

| Adhesion Molecule Suppression | VECs | TNF-α | 15 µM | Suppression of ICAM-1, VCAM-1, E-selectin mRNA | [6] |

| Chemokine Suppression | VECs | TNF-α | 15 µM | Suppression of MCP-1 mRNA | [6] |

| NF-κB Phosphorylation | VECs | TNF-α | 15 µM | Suppression of p-NF-κB levels | [3][6] |

| IκBα Phosphorylation | VECs | TNF-α | 15 µM | Suppression of p-IκBα levels | [3][6] |

Table 2: Cytotoxic and Antiparasitic Activity of this compound

| Activity | Organism/Cell Line | IC50 Value | Reference |

| Cytotoxicity | Ehrlich ascites tumor cells | Not specified | [2] |

| Cytotoxicity | Human oral epidermal carcinoma (KB) | Not specified | [2] |

| Cytotoxicity | Human cervical epithelial cells (HeLa) | Not specified | [2] |

| Cytotoxicity | Human liver carcinoma (hepa59T/VGH) | Not specified | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Nitric Oxide (NO) Production Assay

-

Cell Line: RAW 264.7 murine macrophages.

-

Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/mL and incubated for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

-

Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).

-

Analysis: The absorbance is measured at 540 nm using a microplate reader. The quantity of nitrite is determined from a sodium nitrite standard curve.

Western Blot Analysis for NF-κB and IκBα Phosphorylation

-

Cell Line: Vascular Endothelial Cells (VECs).

-

Treatment: Cells are pre-treated with this compound (e.g., 15 µM) for 24 hours, followed by stimulation with TNF-α (e.g., 1 ng/mL) for 10 minutes.

-

Protein Extraction: Cells are lysed, and total protein concentration is determined using a BCA protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated NF-κB p65 (p-NF-κB), total NF-κB p65, phosphorylated IκBα (p-IκBα), total IκBα, and a loading control (e.g., β-actin).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Band intensities are quantified using densitometry software and normalized to the loading control.

RNA Isolation and RT-qPCR for Gene Expression Analysis

-

Cell Line: Vascular Endothelial Cells (VECs).

-

Treatment: Cells are pre-incubated with this compound (e.g., 15 µM) for 24 hours, followed by stimulation with TNF-α (e.g., 1 ng/mL) for 3 hours.

-

RNA Extraction: Total RNA is isolated from the cells using a suitable RNA extraction kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

-

qPCR: Real-time quantitative PCR is performed using gene-specific primers for ICAM-1, VCAM-1, E-selectin, MCP-1, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analysis: The relative gene expression is calculated using the ΔΔCt method.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

-

Cell Line: Appropriate cancer cell line.

-

Treatment: Cells are treated with various concentrations of this compound for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Staining: Cells are incubated with FITC-conjugated Annexin V and Propidium Iodide (PI) in the dark at room temperature.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

-

Cell Line: Appropriate cancer cell line.

-

Treatment: Cells are treated with various concentrations of this compound for a specified time.

-

Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: Fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.

Conclusion and Future Directions

This compound presents a compelling profile as a bioactive compound with well-defined anti-inflammatory properties centered on the inhibition of the NF-κB signaling pathway. Its specificity for this pathway, without significantly affecting the MAPK pathway, underscores its potential as a targeted therapeutic agent. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research into its anti-inflammatory applications.

The anticancer potential of this compound, while promising, requires more extensive investigation. Future research should focus on elucidating the specific molecular mechanisms by which this compound induces apoptosis and cell cycle arrest in various cancer cell lines. Determining its IC50 values across a panel of cancer cells and investigating its effects on key signaling pathways, such as STAT3, will be crucial in evaluating its viability as a novel anticancer drug. The methodologies outlined in this guide provide a clear roadmap for conducting such preclinical studies. A deeper understanding of this compound's multifaceted mechanism of action will be instrumental in unlocking its full therapeutic potential.

References

- 1. vet.cornell.edu [vet.cornell.edu]

- 2. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Galangin Inhibits Gastric Cancer Growth Through Enhancing STAT3 Mediated ROS Production [frontiersin.org]

- 5. [PDF] Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors. | Semantic Scholar [semanticscholar.org]

- 6. Time course changes of anti- and pro-apoptotic proteins in apigenin-induced genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Heliangin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heliangin, a sesquiterterpene lactone primarily isolated from plants of the Helianthus genus, has demonstrated significant biological activities, with its anti-inflammatory and potential anticancer properties being of principal interest to the scientific community. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's therapeutic potential. The primary mechanism of its anti-inflammatory action is the targeted inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound effectively suppresses the phosphorylation of NF-κB and its inhibitory protein, IκBα, thereby preventing the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes. This guide presents a detailed analysis of the signaling pathways modulated by this compound, supported by quantitative data from key studies, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mode of action. While the anti-inflammatory mechanism is well-documented, this guide also explores the emerging evidence for its anticancer activities, including the induction of apoptosis and cell cycle arrest, providing a valuable resource for researchers and professionals in drug development.

Anti-inflammatory Mechanism of Action

The anti-inflammatory effects of this compound are predominantly mediated through the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects by intervening at a crucial control point in the NF-κB signaling cascade. In response to inflammatory stimuli such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of the inhibitory protein IκBα. This event unmasks the nuclear localization signal on the NF-κB p65 subunit, allowing the p50/p65 heterodimer to translocate into the nucleus and initiate the transcription of a wide array of pro-inflammatory genes.

This compound has been shown to suppress the phosphorylation of both the p65 subunit of NF-κB and IκBα[1][2][3]. By preventing the degradation of IκBα, this compound effectively sequesters the NF-κB complex in the cytoplasm, thereby inhibiting its transcriptional activity. This targeted inhibition leads to a significant reduction in the expression of various downstream inflammatory mediators.

Figure 1: this compound's inhibition of the NF-κB signaling pathway.

Downregulation of Pro-inflammatory Mediators

The inhibition of NF-κB activation by this compound leads to a dose-dependent decrease in the production of several key pro-inflammatory molecules:

-

Nitric Oxide (NO): this compound significantly inhibits the overproduction of NO in LPS-stimulated RAW 264.7 macrophages[1][2].

-

Adhesion Molecules: In TNF-α-stimulated vascular endothelial cells, this compound suppresses the gene expression of Intercellular Adhesion Molecule-1 (ICAM-1), Vascular Cell Adhesion Molecule-1 (VCAM-1), and E-selectin[2]. These molecules are crucial for the recruitment of leukocytes to sites of inflammation.

-

Chemokines: The expression of Monocyte Chemoattractant Protein-1 (MCP-1), a potent chemoattractant for monocytes, is also downregulated by this compound[2].

-

Pro-inflammatory Cytokines and Enzymes: At higher concentrations, this compound has been reported to suppress the gene expression of TNF-α, Interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages[2].

Specificity for the NF-κB Pathway

Studies have indicated that this compound's inhibitory action is relatively specific to the NF-κB pathway. It has been observed that this compound does not suppress the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal Kinase (JNK), two other important signaling pathways involved in the inflammatory response[3]. This suggests a targeted mechanism of action, which is a desirable characteristic for a therapeutic agent.

Anticancer Mechanism of Action

While the anti-inflammatory properties of this compound are well-established, its potential as an anticancer agent is an area of growing interest. The exact mechanisms are still under investigation, but preliminary evidence suggests that this compound may exert its anticancer effects through the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. While direct studies on this compound are limited, research on extracts from the Helianthus genus and related sesquiterpene lactones suggests a pro-apoptotic effect. For instance, extracts from Helianthus annuus leaves have been shown to increase apoptosis in HeLa cells. The proposed mechanism involves the activation of intrinsic and extrinsic apoptotic pathways, characterized by changes in mitochondrial membrane potential and activation of caspases.

Figure 2: Proposed apoptotic pathway induced by this compound.

Cell Cycle Arrest

Uncontrolled cell proliferation is a hallmark of cancer, and the cell cycle is a tightly regulated process that governs this division. Some natural compounds exert their anticancer effects by inducing cell cycle arrest at specific checkpoints, preventing cancer cells from replicating. Extracts from Helianthus annuus have been observed to cause cell cycle arrest at the S and G2/M phases in HeLa cells. This arrest is often associated with the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). While direct evidence for this compound is still forthcoming, this provides a plausible mechanism for its observed cytotoxicity against cancer cell lines.

Figure 3: Proposed mechanism of this compound-induced cell cycle arrest.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cancer cell proliferation, survival, and invasion. Constitutive activation of STAT3 is common in many cancers, making it an attractive therapeutic target. While direct inhibition of STAT3 by this compound has not been extensively studied, other natural compounds have been shown to inhibit this pathway, leading to reduced tumor growth[4][5]. Further research is warranted to investigate whether this compound's anticancer effects are mediated, at least in part, through the modulation of the STAT3 signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the biological activities of this compound.

Table 1: Anti-inflammatory Activity of this compound

| Biological Effect | Cell Line | Stimulus | This compound Concentration | Result | Reference |

| NO Production Inhibition | RAW 264.7 | LPS | 2, 5, 10, 25 µM | Significant, dose-dependent reduction | [2] |

| Gene Expression Suppression | RAW 264.7 | LPS | 140, 280, 420, 560 µM | Suppression of TNFα, IL-6, iNOS, COX-2 | [2] |

| Adhesion Molecule Suppression | VECs | TNF-α | 15 µM | Suppression of ICAM-1, VCAM-1, E-selectin mRNA | [6] |

| Chemokine Suppression | VECs | TNF-α | 15 µM | Suppression of MCP-1 mRNA | [6] |

| NF-κB Phosphorylation | VECs | TNF-α | 15 µM | Suppression of p-NF-κB levels | [3][6] |

| IκBα Phosphorylation | VECs | TNF-α | 15 µM | Suppression of p-IκBα levels | [3][6] |

Table 2: Cytotoxic and Antiparasitic Activity of this compound

| Activity | Organism/Cell Line | IC50 Value | Reference |

| Cytotoxicity | Ehrlich ascites tumor cells | Not specified | [2] |

| Cytotoxicity | Human oral epidermal carcinoma (KB) | Not specified | [2] |

| Cytotoxicity | Human cervical epithelial cells (HeLa) | Not specified | [2] |

| Cytotoxicity | Human liver carcinoma (hepa59T/VGH) | Not specified | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Nitric Oxide (NO) Production Assay

-

Cell Line: RAW 264.7 murine macrophages.

-

Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/mL and incubated for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

-

Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).

-

Analysis: The absorbance is measured at 540 nm using a microplate reader. The quantity of nitrite is determined from a sodium nitrite standard curve.

Western Blot Analysis for NF-κB and IκBα Phosphorylation

-

Cell Line: Vascular Endothelial Cells (VECs).

-

Treatment: Cells are pre-treated with this compound (e.g., 15 µM) for 24 hours, followed by stimulation with TNF-α (e.g., 1 ng/mL) for 10 minutes.

-

Protein Extraction: Cells are lysed, and total protein concentration is determined using a BCA protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated NF-κB p65 (p-NF-κB), total NF-κB p65, phosphorylated IκBα (p-IκBα), total IκBα, and a loading control (e.g., β-actin).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Band intensities are quantified using densitometry software and normalized to the loading control.

RNA Isolation and RT-qPCR for Gene Expression Analysis

-

Cell Line: Vascular Endothelial Cells (VECs).

-

Treatment: Cells are pre-incubated with this compound (e.g., 15 µM) for 24 hours, followed by stimulation with TNF-α (e.g., 1 ng/mL) for 3 hours.

-

RNA Extraction: Total RNA is isolated from the cells using a suitable RNA extraction kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

-

qPCR: Real-time quantitative PCR is performed using gene-specific primers for ICAM-1, VCAM-1, E-selectin, MCP-1, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analysis: The relative gene expression is calculated using the ΔΔCt method.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

-

Cell Line: Appropriate cancer cell line.

-

Treatment: Cells are treated with various concentrations of this compound for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Staining: Cells are incubated with FITC-conjugated Annexin V and Propidium Iodide (PI) in the dark at room temperature.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

-

Cell Line: Appropriate cancer cell line.

-

Treatment: Cells are treated with various concentrations of this compound for a specified time.

-

Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: Fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.

Conclusion and Future Directions

This compound presents a compelling profile as a bioactive compound with well-defined anti-inflammatory properties centered on the inhibition of the NF-κB signaling pathway. Its specificity for this pathway, without significantly affecting the MAPK pathway, underscores its potential as a targeted therapeutic agent. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research into its anti-inflammatory applications.

The anticancer potential of this compound, while promising, requires more extensive investigation. Future research should focus on elucidating the specific molecular mechanisms by which this compound induces apoptosis and cell cycle arrest in various cancer cell lines. Determining its IC50 values across a panel of cancer cells and investigating its effects on key signaling pathways, such as STAT3, will be crucial in evaluating its viability as a novel anticancer drug. The methodologies outlined in this guide provide a clear roadmap for conducting such preclinical studies. A deeper understanding of this compound's multifaceted mechanism of action will be instrumental in unlocking its full therapeutic potential.

References

- 1. vet.cornell.edu [vet.cornell.edu]

- 2. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Galangin Inhibits Gastric Cancer Growth Through Enhancing STAT3 Mediated ROS Production [frontiersin.org]

- 5. [PDF] Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors. | Semantic Scholar [semanticscholar.org]

- 6. Time course changes of anti- and pro-apoptotic proteins in apigenin-induced genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Heliangin's Interplay with the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliangin (B1252734), a sesquiterpene lactone predominantly found in plants of the Asteraceae family, such as the Jerusalem artichoke (Helianthus tuberosus), has garnered significant attention for its potent anti-inflammatory properties.[1][2][3] A substantial body of evidence points towards its mechanism of action involving the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] NF-κB is a critical transcription factor that orchestrates a wide array of genes involved in inflammation, immune responses, cell survival, and proliferation. Its dysregulation is a hallmark of numerous inflammatory diseases and cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth exploration of this compound's role in the NF-κB signaling cascade, presenting quantitative data, detailed experimental protocols, and visual diagrams to elucidate its mechanism of action for research and drug development applications.

Mechanism of Action: Inhibition of the Canonical NF-κB Pathway

The canonical NF-κB pathway is a central signaling cascade in the inflammatory process. In an unstimulated state, NF-κB dimers, most commonly the p65/p50 heterodimer, are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, with IκBα being a key regulator. Upon stimulation by pro-inflammatory signals such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent proteasomal degradation. This event unmasks the nuclear localization sequence on NF-κB, allowing its translocation into the nucleus, where it binds to specific DNA sequences to initiate the transcription of pro-inflammatory genes.

This compound exerts its anti-inflammatory effects by intervening at a crucial juncture in this pathway. Studies have demonstrated that this compound suppresses the phosphorylation of both NF-κB (specifically the p65 subunit) and its inhibitory partner, IκBα, in vascular endothelial cells stimulated with TNF-α. By inhibiting the phosphorylation of IκBα, this compound prevents its degradation, thereby keeping NF-κB sequestered in the cytoplasm and blocking its nuclear translocation and transcriptional activity. This ultimately leads to the downregulation of NF-κB target genes, including those encoding for adhesion molecules like ICAM-1, VCAM-1, and E-selectin, as well as the chemokine MCP-1. Interestingly, while effectively inhibiting the NF-κB pathway, this compound was found not to suppress the p38 MAPK and JNK1/2 signaling pathways in the same cell type, suggesting a degree of specificity in its action.

Caption: this compound inhibits the NF-κB signaling pathway by suppressing IKK-mediated phosphorylation of IκBα.

Quantitative Data Summary

The inhibitory effects of this compound on the NF-κB pathway and downstream inflammatory markers have been quantified in various studies. The following table summarizes key quantitative data from experiments conducted on vascular endothelial cells (VECs) and RAW 264.7 macrophage-like cells.

| Parameter | Cell Type | Stimulus | This compound Concentration | Observation | Reference |

| NF-κB (p65) Phosphorylation | VECs | TNF-α (1 ng/mL) | 15 µM | Significant suppression of p-NF-κB levels. | |

| IκBα Phosphorylation | VECs | TNF-α (1 ng/mL) | 15 µM | Significant suppression of p-IκBα levels. | |

| ICAM-1 mRNA Expression | VECs | TNF-α (1 ng/mL) | 15 µM | Significant suppression of TNF-α-induced expression. | |

| VCAM-1 mRNA Expression | VECs | TNF-α (1 ng/mL) | 15 µM | Significant suppression of TNF-α-induced expression. | |

| E-selectin mRNA Expression | VECs | TNF-α (1 ng/mL) | 15 µM | Significant suppression of TNF-α-induced expression. | |

| MCP-1 mRNA Expression | VECs | TNF-α (1 ng/mL) | 15 µM | Significant suppression of TNF-α-induced expression. | |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS | 2, 5, 10, 25 µM | Significant, concentration-dependent inhibition. |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments used to elucidate this compound's effect on the NF-κB pathway, based on published literature.

Caption: General experimental workflow for studying this compound's effect on NF-κB signaling.

Protocol 1: Western Blot for Phosphorylated NF-κB p65 and IκBα

This protocol is designed to detect the phosphorylation status of key proteins in the NF-κB signaling pathway.

-

Cell Culture and Treatment:

-

Culture vascular endothelial cells (VECs) in appropriate media until confluent.

-

Pre-incubate the cells with 15 µM this compound for 24 hours.

-

Stimulate the cells with 1 ng/mL TNF-α for 10 minutes to induce NF-κB pathway activation.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).

-

Centrifuge the lysates at 16,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Collect the supernatant and determine the protein concentration using a standard method, such as the bicinchoninic acid (BCA) assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBS-T) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-NF-κB p65 (Ser536) and phospho-IκBα (Ser32). A loading control antibody, such as anti-β-actin, should also be used.

-

Wash the membrane three times with TBS-T.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBS-T.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image with a suitable imager. Densitometry analysis can be performed to quantify the changes in protein phosphorylation.

-

Protocol 2: Quantitative Real-Time PCR (RT-qPCR) for Inflammatory Gene Expression

This protocol measures the mRNA levels of NF-κB target genes.

-

Cell Culture and Treatment:

-

Culture VECs and treat with 15 µM this compound for 24 hours, followed by stimulation with 1 ng/mL TNF-α for 3 hours.

-

-

RNA Extraction and cDNA Synthesis:

-

Wash cells with PBS and lyse them using a suitable RNA lysis buffer (e.g., TRIzol).

-

Extract total RNA according to the manufacturer's protocol.

-

Assess RNA quality and quantity using spectrophotometry.

-

Synthesize complementary DNA (cDNA) from an equal amount of total RNA using a reverse transcription kit.

-

-

RT-qPCR:

-

Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for target genes (e.g., ICAM-1, VCAM-1, E-selectin, MCP-1) and a housekeeping gene (e.g., GAPDH), and a suitable SYBR Green master mix.

-

Perform the qPCR reaction in a real-time PCR thermal cycler.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

-

Conclusion and Future Directions

This compound has been clearly identified as a potent inhibitor of the canonical NF-κB signaling pathway. Its ability to suppress IκBα and p65 phosphorylation prevents the nuclear translocation of NF-κB and the subsequent expression of a battery of pro-inflammatory genes. This mechanism provides a solid foundation for its observed anti-inflammatory effects. The specificity of this compound for the NF-κB pathway over other inflammatory signaling cascades like MAPK in certain contexts makes it an attractive candidate for further investigation.

For drug development professionals, this compound represents a promising natural product scaffold. Future research should focus on structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties, potentially leading to the development of novel anti-inflammatory therapeutics. Furthermore, exploring its efficacy in preclinical models of inflammatory diseases is a critical next step to translate these molecular findings into tangible clinical applications. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers aiming to build upon the current understanding of this compound and its therapeutic potential.

References

- 1. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis | MDPI [mdpi.com]

Heliangin's Interplay with the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliangin (B1252734), a sesquiterpene lactone predominantly found in plants of the Asteraceae family, such as the Jerusalem artichoke (Helianthus tuberosus), has garnered significant attention for its potent anti-inflammatory properties.[1][2][3] A substantial body of evidence points towards its mechanism of action involving the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] NF-κB is a critical transcription factor that orchestrates a wide array of genes involved in inflammation, immune responses, cell survival, and proliferation. Its dysregulation is a hallmark of numerous inflammatory diseases and cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth exploration of this compound's role in the NF-κB signaling cascade, presenting quantitative data, detailed experimental protocols, and visual diagrams to elucidate its mechanism of action for research and drug development applications.

Mechanism of Action: Inhibition of the Canonical NF-κB Pathway

The canonical NF-κB pathway is a central signaling cascade in the inflammatory process. In an unstimulated state, NF-κB dimers, most commonly the p65/p50 heterodimer, are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, with IκBα being a key regulator. Upon stimulation by pro-inflammatory signals such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent proteasomal degradation. This event unmasks the nuclear localization sequence on NF-κB, allowing its translocation into the nucleus, where it binds to specific DNA sequences to initiate the transcription of pro-inflammatory genes.

This compound exerts its anti-inflammatory effects by intervening at a crucial juncture in this pathway. Studies have demonstrated that this compound suppresses the phosphorylation of both NF-κB (specifically the p65 subunit) and its inhibitory partner, IκBα, in vascular endothelial cells stimulated with TNF-α. By inhibiting the phosphorylation of IκBα, this compound prevents its degradation, thereby keeping NF-κB sequestered in the cytoplasm and blocking its nuclear translocation and transcriptional activity. This ultimately leads to the downregulation of NF-κB target genes, including those encoding for adhesion molecules like ICAM-1, VCAM-1, and E-selectin, as well as the chemokine MCP-1. Interestingly, while effectively inhibiting the NF-κB pathway, this compound was found not to suppress the p38 MAPK and JNK1/2 signaling pathways in the same cell type, suggesting a degree of specificity in its action.

Caption: this compound inhibits the NF-κB signaling pathway by suppressing IKK-mediated phosphorylation of IκBα.

Quantitative Data Summary

The inhibitory effects of this compound on the NF-κB pathway and downstream inflammatory markers have been quantified in various studies. The following table summarizes key quantitative data from experiments conducted on vascular endothelial cells (VECs) and RAW 264.7 macrophage-like cells.

| Parameter | Cell Type | Stimulus | This compound Concentration | Observation | Reference |

| NF-κB (p65) Phosphorylation | VECs | TNF-α (1 ng/mL) | 15 µM | Significant suppression of p-NF-κB levels. | |

| IκBα Phosphorylation | VECs | TNF-α (1 ng/mL) | 15 µM | Significant suppression of p-IκBα levels. | |

| ICAM-1 mRNA Expression | VECs | TNF-α (1 ng/mL) | 15 µM | Significant suppression of TNF-α-induced expression. | |

| VCAM-1 mRNA Expression | VECs | TNF-α (1 ng/mL) | 15 µM | Significant suppression of TNF-α-induced expression. | |

| E-selectin mRNA Expression | VECs | TNF-α (1 ng/mL) | 15 µM | Significant suppression of TNF-α-induced expression. | |

| MCP-1 mRNA Expression | VECs | TNF-α (1 ng/mL) | 15 µM | Significant suppression of TNF-α-induced expression. | |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS | 2, 5, 10, 25 µM | Significant, concentration-dependent inhibition. |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments used to elucidate this compound's effect on the NF-κB pathway, based on published literature.

Caption: General experimental workflow for studying this compound's effect on NF-κB signaling.

Protocol 1: Western Blot for Phosphorylated NF-κB p65 and IκBα

This protocol is designed to detect the phosphorylation status of key proteins in the NF-κB signaling pathway.

-

Cell Culture and Treatment:

-

Culture vascular endothelial cells (VECs) in appropriate media until confluent.

-

Pre-incubate the cells with 15 µM this compound for 24 hours.

-

Stimulate the cells with 1 ng/mL TNF-α for 10 minutes to induce NF-κB pathway activation.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).

-

Centrifuge the lysates at 16,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Collect the supernatant and determine the protein concentration using a standard method, such as the bicinchoninic acid (BCA) assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBS-T) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-NF-κB p65 (Ser536) and phospho-IκBα (Ser32). A loading control antibody, such as anti-β-actin, should also be used.

-

Wash the membrane three times with TBS-T.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBS-T.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image with a suitable imager. Densitometry analysis can be performed to quantify the changes in protein phosphorylation.

-

Protocol 2: Quantitative Real-Time PCR (RT-qPCR) for Inflammatory Gene Expression

This protocol measures the mRNA levels of NF-κB target genes.

-

Cell Culture and Treatment:

-

Culture VECs and treat with 15 µM this compound for 24 hours, followed by stimulation with 1 ng/mL TNF-α for 3 hours.

-

-

RNA Extraction and cDNA Synthesis:

-

Wash cells with PBS and lyse them using a suitable RNA lysis buffer (e.g., TRIzol).

-

Extract total RNA according to the manufacturer's protocol.

-

Assess RNA quality and quantity using spectrophotometry.

-

Synthesize complementary DNA (cDNA) from an equal amount of total RNA using a reverse transcription kit.

-

-

RT-qPCR:

-

Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for target genes (e.g., ICAM-1, VCAM-1, E-selectin, MCP-1) and a housekeeping gene (e.g., GAPDH), and a suitable SYBR Green master mix.

-

Perform the qPCR reaction in a real-time PCR thermal cycler.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

-

Conclusion and Future Directions

This compound has been clearly identified as a potent inhibitor of the canonical NF-κB signaling pathway. Its ability to suppress IκBα and p65 phosphorylation prevents the nuclear translocation of NF-κB and the subsequent expression of a battery of pro-inflammatory genes. This mechanism provides a solid foundation for its observed anti-inflammatory effects. The specificity of this compound for the NF-κB pathway over other inflammatory signaling cascades like MAPK in certain contexts makes it an attractive candidate for further investigation.

For drug development professionals, this compound represents a promising natural product scaffold. Future research should focus on structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties, potentially leading to the development of novel anti-inflammatory therapeutics. Furthermore, exploring its efficacy in preclinical models of inflammatory diseases is a critical next step to translate these molecular findings into tangible clinical applications. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers aiming to build upon the current understanding of this compound and its therapeutic potential.

References

- 1. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis | MDPI [mdpi.com]

Heliangin's Interplay with the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliangin, a sesquiterpene lactone predominantly found in plants of the Asteraceae family, such as the Jerusalem artichoke (Helianthus tuberosus), has garnered significant attention for its potent anti-inflammatory properties.[1][2][3] A substantial body of evidence points towards its mechanism of action involving the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] NF-κB is a critical transcription factor that orchestrates a wide array of genes involved in inflammation, immune responses, cell survival, and proliferation. Its dysregulation is a hallmark of numerous inflammatory diseases and cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth exploration of this compound's role in the NF-κB signaling cascade, presenting quantitative data, detailed experimental protocols, and visual diagrams to elucidate its mechanism of action for research and drug development applications.

Mechanism of Action: Inhibition of the Canonical NF-κB Pathway

The canonical NF-κB pathway is a central signaling cascade in the inflammatory process. In an unstimulated state, NF-κB dimers, most commonly the p65/p50 heterodimer, are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, with IκBα being a key regulator. Upon stimulation by pro-inflammatory signals such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent proteasomal degradation. This event unmasks the nuclear localization sequence on NF-κB, allowing its translocation into the nucleus, where it binds to specific DNA sequences to initiate the transcription of pro-inflammatory genes.

This compound exerts its anti-inflammatory effects by intervening at a crucial juncture in this pathway. Studies have demonstrated that this compound suppresses the phosphorylation of both NF-κB (specifically the p65 subunit) and its inhibitory partner, IκBα, in vascular endothelial cells stimulated with TNF-α. By inhibiting the phosphorylation of IκBα, this compound prevents its degradation, thereby keeping NF-κB sequestered in the cytoplasm and blocking its nuclear translocation and transcriptional activity. This ultimately leads to the downregulation of NF-κB target genes, including those encoding for adhesion molecules like ICAM-1, VCAM-1, and E-selectin, as well as the chemokine MCP-1. Interestingly, while effectively inhibiting the NF-κB pathway, this compound was found not to suppress the p38 MAPK and JNK1/2 signaling pathways in the same cell type, suggesting a degree of specificity in its action.

Caption: this compound inhibits the NF-κB signaling pathway by suppressing IKK-mediated phosphorylation of IκBα.

Quantitative Data Summary

The inhibitory effects of this compound on the NF-κB pathway and downstream inflammatory markers have been quantified in various studies. The following table summarizes key quantitative data from experiments conducted on vascular endothelial cells (VECs) and RAW 264.7 macrophage-like cells.

| Parameter | Cell Type | Stimulus | This compound Concentration | Observation | Reference |

| NF-κB (p65) Phosphorylation | VECs | TNF-α (1 ng/mL) | 15 µM | Significant suppression of p-NF-κB levels. | |

| IκBα Phosphorylation | VECs | TNF-α (1 ng/mL) | 15 µM | Significant suppression of p-IκBα levels. | |

| ICAM-1 mRNA Expression | VECs | TNF-α (1 ng/mL) | 15 µM | Significant suppression of TNF-α-induced expression. | |

| VCAM-1 mRNA Expression | VECs | TNF-α (1 ng/mL) | 15 µM | Significant suppression of TNF-α-induced expression. | |

| E-selectin mRNA Expression | VECs | TNF-α (1 ng/mL) | 15 µM | Significant suppression of TNF-α-induced expression. | |

| MCP-1 mRNA Expression | VECs | TNF-α (1 ng/mL) | 15 µM | Significant suppression of TNF-α-induced expression. | |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS | 2, 5, 10, 25 µM | Significant, concentration-dependent inhibition. |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments used to elucidate this compound's effect on the NF-κB pathway, based on published literature.

Caption: General experimental workflow for studying this compound's effect on NF-κB signaling.

Protocol 1: Western Blot for Phosphorylated NF-κB p65 and IκBα

This protocol is designed to detect the phosphorylation status of key proteins in the NF-κB signaling pathway.

-

Cell Culture and Treatment:

-

Culture vascular endothelial cells (VECs) in appropriate media until confluent.

-

Pre-incubate the cells with 15 µM this compound for 24 hours.

-

Stimulate the cells with 1 ng/mL TNF-α for 10 minutes to induce NF-κB pathway activation.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).

-

Centrifuge the lysates at 16,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Collect the supernatant and determine the protein concentration using a standard method, such as the bicinchoninic acid (BCA) assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBS-T) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-NF-κB p65 (Ser536) and phospho-IκBα (Ser32). A loading control antibody, such as anti-β-actin, should also be used.

-

Wash the membrane three times with TBS-T.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBS-T.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image with a suitable imager. Densitometry analysis can be performed to quantify the changes in protein phosphorylation.

-

Protocol 2: Quantitative Real-Time PCR (RT-qPCR) for Inflammatory Gene Expression

This protocol measures the mRNA levels of NF-κB target genes.

-

Cell Culture and Treatment:

-

Culture VECs and treat with 15 µM this compound for 24 hours, followed by stimulation with 1 ng/mL TNF-α for 3 hours.

-

-

RNA Extraction and cDNA Synthesis:

-

Wash cells with PBS and lyse them using a suitable RNA lysis buffer (e.g., TRIzol).

-

Extract total RNA according to the manufacturer's protocol.

-

Assess RNA quality and quantity using spectrophotometry.

-

Synthesize complementary DNA (cDNA) from an equal amount of total RNA using a reverse transcription kit.

-

-

RT-qPCR:

-

Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for target genes (e.g., ICAM-1, VCAM-1, E-selectin, MCP-1) and a housekeeping gene (e.g., GAPDH), and a suitable SYBR Green master mix.

-

Perform the qPCR reaction in a real-time PCR thermal cycler.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

-

Conclusion and Future Directions

This compound has been clearly identified as a potent inhibitor of the canonical NF-κB signaling pathway. Its ability to suppress IκBα and p65 phosphorylation prevents the nuclear translocation of NF-κB and the subsequent expression of a battery of pro-inflammatory genes. This mechanism provides a solid foundation for its observed anti-inflammatory effects. The specificity of this compound for the NF-κB pathway over other inflammatory signaling cascades like MAPK in certain contexts makes it an attractive candidate for further investigation.

For drug development professionals, this compound represents a promising natural product scaffold. Future research should focus on structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties, potentially leading to the development of novel anti-inflammatory therapeutics. Furthermore, exploring its efficacy in preclinical models of inflammatory diseases is a critical next step to translate these molecular findings into tangible clinical applications. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers aiming to build upon the current understanding of this compound and its therapeutic potential.

References

- 1. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Effects of this compound from Jerusalem Artichoke (Helianthus tuberosus) Leaves Might Prevent Atherosclerosis | MDPI [mdpi.com]

Heliangin: A Technical Guide to Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliangin (B1252734), a sesquiterpene lactone of the heliangolide type, has garnered significant interest within the scientific community due to its potent anti-inflammatory properties. While traditionally associated with the Jerusalem artichoke (Helianthus tuberosus), the demand for alternative and potentially more abundant natural sources is growing. This technical guide provides an in-depth overview of alternative botanical sources of this compound and related bioactive sesquiterpene lactones. It details experimental protocols for their extraction and purification and elucidates the key signaling pathways through which this compound exerts its therapeutic effects. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in their endeavors to harness the potential of this promising bioactive compound.

Alternative Natural Sources of this compound and Related Sesquiterpene Lactones

While Helianthus tuberosus remains a known source, several other species within the Asteraceae family have been identified as producers of this compound or structurally similar and equally bioactive sesquiterpene lactones. This section explores these alternative botanical sources.

Arnica montana (Mountain Arnica)

Arnica montana is a well-documented medicinal plant rich in sesquiterpene lactones, including helenalin (B1673037) and its esters, which share a close structural and functional relationship with this compound. The flower heads are the primary source of these compounds.

Saussurea lappa (Costus Root)

The roots of Saussurea lappa are a valuable source of various sesquiterpene lactones, including costunolide (B1669451) and dehydrocostus lactone. While direct quantification of this compound is not extensively reported, the presence of these related compounds makes it a plant of significant interest.

Tithonia diversifolia (Mexican Sunflower)

Tithonia diversifolia is recognized for its content of sesquiterpene lactones, notably tagitinins. These compounds exhibit structural similarities to this compound and are responsible for the plant's anti-inflammatory and other medicinal properties.

Quantitative Analysis of Sesquiterpene Lactones

The concentration of this compound and related compounds can vary significantly based on the plant species, geographical location, and the specific part of the plant utilized. The following table summarizes the available quantitative data for total sesquiterpene lactone content in the identified alternative sources.

| Plant Species | Plant Part | Compound(s) | Concentration (% of dry weight) | Reference |

| Arnica montana | Flower Heads | Total Sesquiterpene Lactones | 0.54 - 1.50 | [1] |

| Saussurea lappa | Roots | Not specified | Data not available | |

| Tithonia diversifolia | Leaves | Not specified | Data not available |

Note: Specific quantitative data for this compound in Saussurea lappa and Tithonia diversifolia is limited in the current literature. The data for Arnica montana pertains to the total content of sesquiterpene lactones, including helenalin and its derivatives.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and purification of this compound and related sesquiterpene lactones from the identified botanical sources.

General Extraction and Fractionation Workflow

The initial extraction from plant material typically follows a standardized procedure designed to isolate compounds of medium polarity, such as sesquiterpene lactones.

References

Heliangin: A Technical Guide to Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction